molecular formula C23H24N4O5 B14105298 (E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

(E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14105298
M. Wt: 436.5 g/mol
InChI Key: UMYGVWZBNCWEST-SOFGYWHQSA-N
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Description

(E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, a piperidine ring, and a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the condensation of appropriate pyrimidine and pyridine derivatives under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrido[2,3-d]pyrimidine core.

    Attachment of the 3,4-Dimethoxyphenyl Group: This step involves the use of a 3,4-dimethoxyphenyl acylating agent to introduce the 3,4-dimethoxyphenyl group through an acylation reaction.

    Final Coupling and Purification: The final step involves coupling the intermediate products to form the desired compound, followed by purification using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, (E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be used to study its interactions with various biological targets, such as enzymes and receptors.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its bioactive properties make it a candidate for further investigation in drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Piperidine Derivatives: Compounds with a piperidine ring and various functional groups.

    Phenylacryloyl Derivatives: Compounds with a phenylacryloyl group and different core structures.

Uniqueness

The uniqueness of (E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione lies in its combination of structural features, which confer specific bioactive properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H24N4O5

Molecular Weight

436.5 g/mol

IUPAC Name

3-[1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H24N4O5/c1-31-18-7-5-15(14-19(18)32-2)6-8-20(28)26-12-9-16(10-13-26)27-22(29)17-4-3-11-24-21(17)25-23(27)30/h3-8,11,14,16H,9-10,12-13H2,1-2H3,(H,24,25,30)/b8-6+

InChI Key

UMYGVWZBNCWEST-SOFGYWHQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(CC2)N3C(=O)C4=C(NC3=O)N=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCC(CC2)N3C(=O)C4=C(NC3=O)N=CC=C4)OC

Origin of Product

United States

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